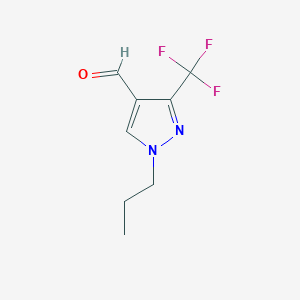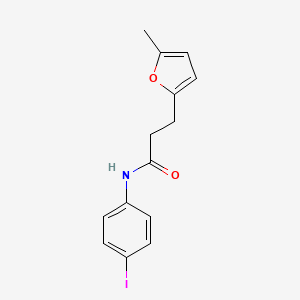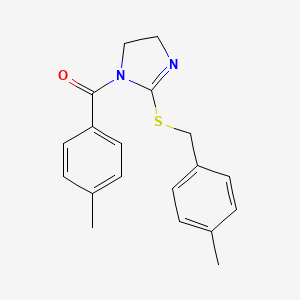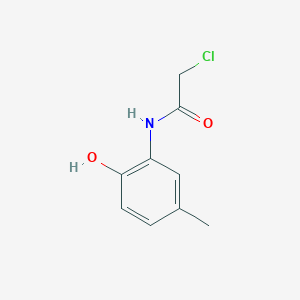
1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C8H9F3N2O. It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions, cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, was reported to involve condensation, acylation, cyclization, and hydrolysis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9F3N2O/c1-2-3-13-4-6(5-14)7(12-13)8(9,10)11/h4-5H,2-3H2,1H3 .Chemical Reactions Analysis
Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, 3-(Trifluoromethyl)pyrazoles can undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles .Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.17 . It is recommended to be stored in a refrigerated condition for maintaining its stability .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Linearly Bonded Pyrazoles Synthesis : Papernaya et al. (2013) described the synthesis of linearly bonded bis[4-(1,3-diselenan-2-yl)pyrazoles] from 1,1’-bis(pyrazole-4-carbaldehydes), showcasing the compound's utility in forming novel pyrazole derivatives (Papernaya et al., 2013).
Formation of Schiff Bases with Chitosan : Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and reacted them with chitosan to form Schiff bases, demonstrating the compound's potential in creating biologically active materials (Hamed et al., 2020).
Vilsmeier-Haack Reaction for Antimicrobial Agents : Bhat et al. (2016) utilized a Vilsmeier-Haack formylation approach to synthesize 1H-pyrazole-4-carbaldehyde compounds with potential antimicrobial activities (Bhat et al., 2016).
Biological Applications
Antimicrobial Activity : The work by Bhat et al. (2016) also highlighted the potential antimicrobial activities of the synthesized pyrazole derivatives, which could have implications for drug development (Bhat et al., 2016).
Antioxidant and Anti-inflammatory Activity : Sudha et al. (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated them for antioxidant and anti-inflammatory activities, suggesting potential medicinal applications (Sudha et al., 2021).
Anticonvulsant and Analgesic Studies : Viveka et al. (2015) synthesized new pyrazole analogues and evaluated them for anticonvulsant and analgesic activities, indicating the compound's relevance in neurological research (Viveka et al., 2015).
Safety and Hazards
Orientations Futures
The future directions for “1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to exhibit diverse functionality and stereochemical complexity, which can interact with various biological targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Result of Action
Pyrazole derivatives have been reported to exhibit various physiological and pharmacological activities .
Propriétés
IUPAC Name |
1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-2-3-13-4-6(5-14)7(12-13)8(9,10)11/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDPJEHWRHQAED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416673.png)



![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2416679.png)
![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)
![4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2416683.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2416684.png)

![1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine](/img/structure/B2416689.png)
![5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2416692.png)
![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)
